molecular formula C16H10ClN3 B5488622 (2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B5488622
M. Wt: 279.72 g/mol
InChI Key: CWYYIJJQBGQTJH-FMIVXFBMSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile is an organic compound that features a benzimidazole ring and a chlorophenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile typically involves the condensation of a benzimidazole derivative with a chlorophenylacetonitrile under basic conditions. Common reagents used in this synthesis include bases like potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions might reduce the nitrile group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, compounds with benzimidazole and chlorophenyl groups are often investigated for their potential as therapeutic agents, including antimicrobial, antiviral, and anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for (2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the chlorine substituent on the phenyl ring.

    (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile: Has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

The presence of the chlorine atom in (2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H,(H,19,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYYIJJQBGQTJH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 2
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 3
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 4
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(2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 5
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 6
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile

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